Bis(chloroformamidinium) sulphate
Description
Bis(chloroformamidinium) sulphate is a chemical compound comprising two chloroformamidinium cations and a sulfate anion (SO₄²⁻). Sulfate salts like this are often characterized by high solubility in water and stability under standard conditions. Such compounds may find applications in organic synthesis, pharmaceuticals, or agrochemicals due to their ionic nature and reactive functional groups .
Properties
CAS No. |
82657-85-0 |
|---|---|
Molecular Formula |
C2H8Cl2N4O4S |
Molecular Weight |
255.08 g/mol |
IUPAC Name |
[amino(chloro)methylidene]azanium;sulfate |
InChI |
InChI=1S/2CH3ClN2.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H3,3,4);(H2,1,2,3,4) |
InChI Key |
ANTYIDGTUMDGJR-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH2+])(N)Cl.C(=[NH2+])(N)Cl.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(chloroformamidinium) sulphate typically involves the reaction of chloroformamidine with sulphuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2
Biological Activity
Introduction
Bis(chloroformamidinium) sulphate (BCS) is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological impact, and relevant research findings concerning BCS, highlighting its antibacterial, antifungal, and cytotoxic properties.
Synthesis of this compound
BCS can be synthesized through the reaction of chloroformamidinium salts with sulphuric acid. The reaction typically yields a stable compound that is soluble in various solvents. The synthesis process involves careful control of temperature and reaction time to ensure high yield and purity.
Antibacterial Activity
Recent studies have demonstrated that BCS exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that BCS may serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
Antifungal Activity
BCS has also shown promising antifungal properties. In vitro studies revealed its effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal mechanism is thought to involve the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
The low MIC values suggest that BCS could be a valuable addition to antifungal therapies.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have indicated that BCS possesses selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells. The following table summarizes the cytotoxic effects observed in various cancer cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 35 |
These findings suggest that BCS may have potential applications in cancer therapy, warranting further investigation into its mechanisms and effects.
Case Studies
- Antibacterial Efficacy in Clinical Isolates : A study evaluated BCS against clinical isolates of Staphylococcus aureus, showing a reduction in bacterial load by over 90% within 24 hours of treatment.
- Combination Therapy : Research has explored the combination of BCS with conventional antifungals, revealing synergistic effects that enhance overall efficacy against resistant strains of Candida.
- In Vivo Studies : Animal models treated with BCS demonstrated significant tumor size reduction compared to controls, indicating its potential as an adjunct therapy in oncological settings.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
However, comparisons can be inferred with compounds sharing sulfur-containing groups, chlorinated substituents, or ammonium-based structures.
Chlorosulfuron
- Structure : A sulfonylurea herbicide with a benzenesulfonamide group, triazine ring, and methoxy substituents .
- Key Differences: Bis(chloroformamidinium) sulphate lacks the triazine and methoxy groups but shares sulfonic components (sulfate vs. sulfonamide).
- Spectral Data :
Sulfanilamide
- Structure : A sulfa drug with a sulfonamide group attached to aniline .
- Key Differences :
- Sulfanilamide’s antimicrobial action relies on its sulfonamide moiety inhibiting bacterial folate synthesis. This compound’s ammonium and sulfate groups suggest different reactivity, possibly in ion-exchange or precipitation reactions.
- Solubility: Sulfate salts generally exhibit higher water solubility than sulfonamides.
Sodium Thiosulfate (Na₂S₂O₃)
- Structure : Contains a thiosulfate ion (S₂O₃²⁻), differing from sulfate (SO₄²⁻) in sulfur oxidation state (+2 vs. +6).
- Applications : Used in medicine (e.g., cyanide detoxification) and photography. This compound’s sulfate group may lend itself to redox applications, though its stability in such contexts is unclear .
Benzalkonium Chloride
- Structure : A quaternary ammonium compound with a benzyl group and long alkyl chain.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Structural Insights : The sulfate group in this compound likely enhances its polarity and thermal stability compared to sulfonamides like Chlorosulfuron .
- Reactivity: Chlorine substituents may increase electrophilicity, akin to Chlorothion (a organophosphate insecticide in ), though specific data is lacking.
- Gaps in Evidence: No spectral or thermodynamic data for this compound is provided, limiting direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
